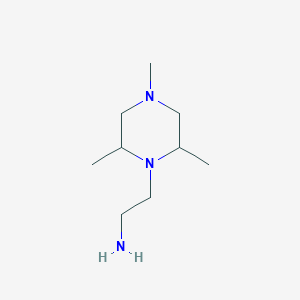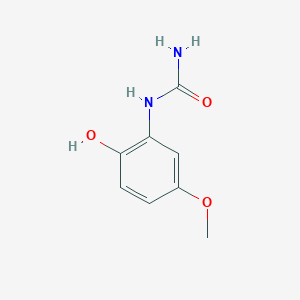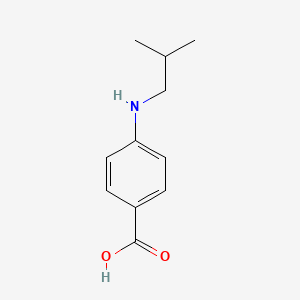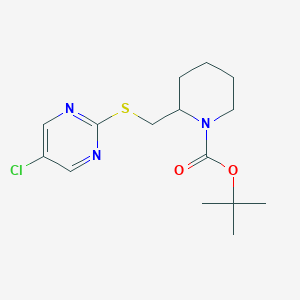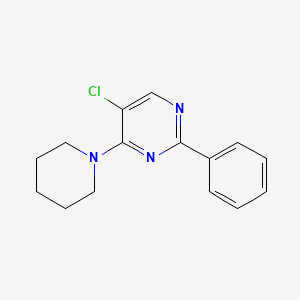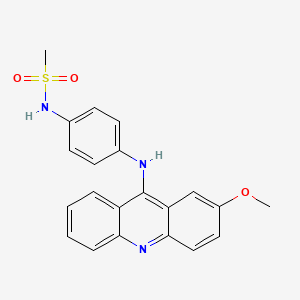
Butane, 2,3-bis(2-chloroethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is a derivative of butane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloroethylthio)butane typically involves the reaction of 2-chloroethanethiol with 2,3-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with 2-chloroethylthio groups . The reaction conditions usually include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis(2-chloroethylthio)butane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
化学反应分析
Types of Reactions
2,3-Bis(2-chloroethylthio)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; reactions are conducted in aqueous or alcoholic solutions at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Hydroxylated or aminated derivatives
科学研究应用
2,3-Bis(2-chloroethylthio)butane has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Bis(2-chloroethylthio)butane involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, it may interact with DNA, causing alkylation and potential mutagenic effects .
相似化合物的比较
2,3-Bis(2-chloroethylthio)butane can be compared with other similar compounds, such as:
- Bis(2-chloroethylthio)methane
- 1,2-Bis(2-chloroethylthio)ethane
- 1,3-Bis(2-chloroethylthio)propane
- 1,4-Bis(2-chloroethylthio)butane
- 1,5-Bis(2-chloroethylthio)pentane
These compounds share similar chemical structures and reactivity patterns but differ in the length of the carbon chain and the position of the 2-chloroethylthio groups. The unique structure of 2,3-Bis(2-chloroethylthio)butane, with its specific substitution pattern, contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
63732-12-7 |
|---|---|
分子式 |
C8H16Cl2S2 |
分子量 |
247.3 g/mol |
IUPAC 名称 |
2,3-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3 |
InChI 键 |
ISUQEBSPGWDNKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)SCCCl)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
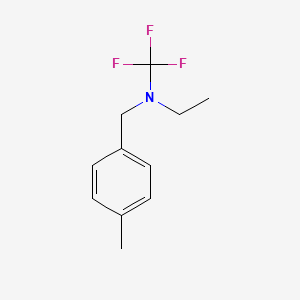

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
